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A comprehensive guide for researchers on the performance and experimental considerations of

leading DREADD agonists, including Clozapine-N-Oxide (CNO), Deschloroclozapine (DCZ),

Compound 21 (C21), and the JHU37160 compound.

The advent of Designer Receptors Exclusively Activated by Designer Drugs (DREADDs) has

revolutionized the field of neuroscience, offering precise control over neuronal activity in a non-

invasive manner. The efficacy and specificity of this technology, however, are critically

dependent on the pharmacological properties of the activating agonist. While Clozapine-N-

Oxide (CNO) has been the prototypical agonist, concerns over its metabolic conversion to

clozapine and variable brain penetrance have spurred the development of novel agonists with

improved pharmacokinetic and pharmacodynamic profiles.[1][2] This guide provides a detailed

head-to-head comparison of prominent DREADD agonists currently utilized in in vivo research:

CNO, Deschloroclozapine (DCZ), Compound 21 (C21), and JHU37160.

Performance Overview and Key Differentiators
The ideal DREADD agonist should exhibit high potency and selectivity for DREADD receptors,

excellent brain penetrability, rapid onset, predictable duration of action, and minimal off-target

effects. The newer generation of agonists, such as DCZ and JHU37160, have been engineered

to overcome the limitations of CNO.

Deschloroclozapine (DCZ) has emerged as a highly potent and selective agonist for

muscarinic-based DREADDs.[3] It demonstrates significantly greater potency than CNO,

allowing for the use of much lower doses (in the µg/kg range) to achieve robust neuronal
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modulation in both mice and non-human primates.[3] Positron Emission Tomography (PET)

imaging studies have confirmed its excellent brain penetration and selective binding to

DREADDs.[4] Furthermore, DCZ is not subject to back-metabolism to a psychoactive

compound, a key advantage over CNO.[5]

Compound 21 (C21) is another alternative to CNO that does not metabolize to clozapine.[2][6]

It is a potent and selective agonist for both excitatory (hM3Dq) and inhibitory (hM4Di)

DREADDs with favorable pharmacokinetic properties and brain penetrability.[1][6] However,

some studies suggest that at higher concentrations, C21 may exhibit off-target binding to other

GPCRs, necessitating careful dose consideration.[7]

JHU37160 represents a newer class of DREADD agonists with high in vivo potency.[8][9] It has

been shown to effectively modulate neuronal activity and behavior in rodents and monkeys at

low doses (0.01-1 mg/kg).[8][10] Like DCZ, it exhibits good brain penetrance.[10]

Clozapine-N-Oxide (CNO), the first-generation DREADD agonist, has been widely used and

has a large body of literature supporting its utility. However, its primary drawback is its in vivo

conversion to clozapine, an atypical antipsychotic with its own pharmacological activity, which

can confound experimental results.[11] Additionally, CNO has poor brain penetrance, often

requiring higher doses for systemic administration.[8]

Quantitative Data Comparison
The following tables summarize the key quantitative parameters for each agonist based on

published in vivo studies.
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Agonist
DREADD
Receptor

Potency
(EC50)

In Vivo
Dose Range
(Rodents)

Onset of
Action

Key
Findings

CNO hM4Di 8.1 nM[12]
1 - 10 mg/kg

(IP)[13][14]

~15-30

min[15]

Effective, but

concerns

about back-

metabolism

to clozapine

and poor

brain

penetrance

exist.[8][11]

DCZ
hM3Dq,

hM4Di

High Potency

(effective at

µg/kg doses)

1 - 100 µg/kg

(IP, SC)[5]
< 10 min

Highly potent

and selective

with excellent

brain

penetrance

and no active

metabolites.

[3]

C21
hM3Dq,

hM4Di

pEC50: 8.48

(hM3Dq),

7.77 (hM4Di)

[7]

0.1 - 3.2

mg/kg (IP)

[13]

~15 min[15]

Good

alternative to

CNO, no

back-

metabolism

to clozapine,

but potential

for off-target

effects at

higher doses.

[6][7]

JHU37160 hM3Dq,

hM4Di

hM3Dq

EC50: 18.5

nM, hM4Di

0.01 - 1

mg/kg (IP)[8]

Rapid[16] High in vivo

potency in

both rodents

and non-

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC6418145/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10918529/
https://www.biorxiv.org/content/10.1101/2023.03.27.534429v1
https://www.researchgate.net/publication/331746013_Pharmacokinetic_and_pharmacodynamic_actions_of_clozapine-N-oxide_clozapine_and_compound_21_in_DREADD-based_chemogenetics_in_mice
https://pmc.ncbi.nlm.nih.gov/articles/PMC6788984/
https://www.bohrium.com/paper-details/the-dreadd-agonist-clozapine-n-oxide-cno-is-reverse-metabolized-to-clozapine-and-produces-clozapine-like-interoceptive-stimulus-effects-in-rats-and-mice/813056021613248514-9354
https://www.frontiersin.org/journals/neuroscience/articles/10.3389/fnins.2023.1301515/full
https://pubmed.ncbi.nlm.nih.gov/32632286/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6407913/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10918529/
https://www.researchgate.net/publication/331746013_Pharmacokinetic_and_pharmacodynamic_actions_of_clozapine-N-oxide_clozapine_and_compound_21_in_DREADD-based_chemogenetics_in_mice
https://pubs.acs.org/doi/10.1021/acsptsci.8b00012
https://pmc.ncbi.nlm.nih.gov/articles/PMC6407913/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6788984/
https://www.researchgate.net/figure/JHU37152-and-JHU37160-exhibit-high-in-vivo-DREADD-potency-a-c-J60-and-J52-produce-potent_fig3_336422879
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1663425?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


EC50: 0.2

nM[8]

human

primates.[8]

[10]

Agonist Brain Penetrance Off-Target Effects

CNO Poor[8]
Potential for clozapine-

mediated off-target effects.[11]

DCZ Excellent
Minimal off-target actions at

effective doses.[17]

C21 Good[2][6]

Weak to moderate binding

affinity at a range of wildtype

GPCRs.[7]

JHU37160 High[10]

Non-specific behavioral effects

observed at high doses in

some studies.[18]

Experimental Protocols
General In Vivo DREADD Activation Protocol

Animal Model: Species (e.g., mouse, rat) and strain expressing the desired DREADD

receptor (e.g., hM3Dq, hM4Di) in the target cell population. This is typically achieved through

viral vector-mediated gene delivery (e.g., AAV) in Cre-driver lines.

Agonist Preparation: Dissolve the DREADD agonist in a suitable vehicle (e.g., saline,

DMSO). The concentration should be calculated based on the desired dose and the animal's

body weight.

Administration: Administer the agonist via the desired route (e.g., intraperitoneal (IP),

subcutaneous (SC)).

Behavioral/Physiological Assessment: Conduct the planned behavioral tests or physiological

recordings at the appropriate time point following agonist administration, considering the

onset and duration of action for the specific agonist.
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Control Groups: Always include appropriate control groups, such as animals not expressing

the DREADD receptor that receive the agonist, and DREADD-expressing animals that

receive the vehicle. This is crucial to control for potential off-target effects of the agonist or

the administration procedure itself.[19]

Example Protocol: DCZ-mediated activation of hM3Dq in
mice
This protocol is based on the study by Nagai et al., 2020.[4]

Animals: Mice with stereotaxic injection of an AAV vector encoding hM3Dq into the target

brain region.

Agonist: Deschloroclozapine (DCZ).

Dose: 1 or 3 µg/kg.

Administration: Systemic delivery.

Assessment: Two-photon calcium imaging to measure neuronal activity. The study observed

enhanced neuronal activity within minutes of DCZ administration.[4]

Visualizing DREADD Signaling and Experimental
Workflow
To aid in understanding the underlying mechanisms and experimental design, the following

diagrams are provided.
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Excitatory DREADD (hM3Dq)

DREADD Agonist
(e.g., DCZ, C21, JHU37160, CNO) hM3Dq Receptor Gq Protein Phospholipase C PIP2

IP3

hydrolysis

DAGhydrolysis

↑ Intracellular Ca2+

Protein Kinase C

Neuronal Activation

Click to download full resolution via product page

Caption: Signaling pathway of the excitatory Gq-coupled DREADD (hM3Dq).

Inhibitory DREADD (hM4Di)

DREADD Agonist
(e.g., DCZ, C21, JHU37160, CNO) hM4Di Receptor Gi Protein

Adenylyl Cyclase

GIRK Channel Activation

↓ cAMP

Neuronal Inhibition

reduced signaling

hyperpolarization

Click to download full resolution via product page

Caption: Signaling pathway of the inhibitory Gi-coupled DREADD (hM4Di).
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Viral Vector Delivery of DREADD
(e.g., AAV-hSyn-hM3Dq-mCherry)

Expression in Target Neurons

Systemic Administration of DREADD Agonist
(e.g., DCZ, C21, JHU37160, CNO)

Behavioral or Physiological Readout
(e.g., Locomotion, Electrophysiology, Calcium Imaging)

Data Analysis and Interpretation

Control Groups
(No DREADD + Agonist; DREADD + Vehicle)

Click to download full resolution via product page

Caption: General experimental workflow for in vivo DREADD studies.

Conclusion
The development of novel DREADD agonists has significantly advanced the utility and

reliability of chemogenetics. For researchers designing in vivo experiments, the choice of

agonist is a critical consideration that can profoundly impact the outcome and interpretation of

the study. Deschloroclozapine (DCZ) and JHU37160 currently represent the state-of-the-art,

offering high potency, excellent brain penetrance, and a favorable safety profile compared to

CNO. Compound 21 provides a viable alternative, although careful dose selection is necessary

to avoid potential off-target effects. While CNO remains a widely used tool, its limitations

necessitate the inclusion of rigorous control experiments to account for its metabolic liabilities.

By carefully considering the comparative data and experimental protocols presented in this

guide, researchers can select the most appropriate DREADD agonist to achieve robust and

specific modulation of neuronal circuits in their in vivo studies.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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